9-[3-(Dibenzofuran-2-yl)phenyl]-9H-carbazole
Description
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Properties
IUPAC Name |
9-(3-dibenzofuran-2-ylphenyl)carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H19NO/c1-4-13-27-23(10-1)24-11-2-5-14-28(24)31(27)22-9-7-8-20(18-22)21-16-17-30-26(19-21)25-12-3-6-15-29(25)32-30/h1-19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEWVLWWLYHXZLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=CC(=C4)C5=CC6=C(C=C5)OC7=CC=CC=C76 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Engineering the Gap: Carbazole-Dibenzofuran Bipolar Hosts for High-Efficiency OLEDs
Executive Summary
In the pursuit of high-efficiency Phosphorescent OLEDs (PhOLEDs) and Thermally Activated Delayed Fluorescence (TADF) devices, the management of the HOMO-LUMO energy gap (
This guide details the molecular design strategies, synthesis protocols, and validation methodologies for Cz-DBF hosts. It moves beyond basic characterization to explain the causality between molecular topology (e.g., 2,8- vs. 4,6-substitution) and optoelectronic performance.
Molecular Design: The Physics of the Gap
The fundamental advantage of the Cz-DBF architecture is its bipolarity . By linking an electron-rich Carbazole (Cz) donor to an electron-deficient (or weakly accepting) Dibenzofuran (DBF) moiety, we create a system where the Frontier Molecular Orbitals (FMOs) are spatially separated.
The FMO Separation Mechanism
-
HOMO Localization: The Highest Occupied Molecular Orbital is predominantly localized on the carbazole unit (the donor).
-
LUMO Localization: The Lowest Unoccupied Molecular Orbital is localized on the dibenzofuran core (the acceptor).
Why this matters: This spatial separation minimizes the exchange integral (
Topology and Steric Control
The linkage position determines the degree of conjugation and, consequently, the triplet energy (
-
2,8-Substitution (Linear): Allows for extended conjugation. This lowers the
and improves carrier mobility but often reduces , risking reverse energy transfer from the blue dopant to the host. -
4,6-Substitution (Twisted): Introduces significant steric hindrance, forcing the Cz and DBF planes to twist (often
). This breaks conjugation, localizing the triplet state and raising (>2.95 eV), making it ideal for deep-blue PhOLEDs.
Visualization: Topology-Property Relationship
The following diagram illustrates how structural isomerism dictates the energy gap and triplet confinement.
Figure 1: Impact of substitution topology on conjugation length, triplet energy, and device application.
Computational & Experimental Validation
Before synthesis, Density Functional Theory (DFT) is used to predict the FMO distributions. Post-synthesis, Cyclic Voltammetry (CV) provides the definitive measurement of the energy gap.
Computational Protocol (DFT)
-
Software: Gaussian 16 or ORCA.
-
Method: B3LYP functional with 6-31G(d) basis set.[1]
-
Target Output: Geometry optimization followed by frequency check (no imaginary frequencies).
-
Analysis: Visual confirmation that HOMO is on Cz and LUMO is on DBF.
Experimental Protocol: Cyclic Voltammetry (CV)
To accurately determine the HOMO/LUMO levels relative to vacuum, use the following self-validating protocol.
Reagents:
-
Solvent: Anhydrous Dichloromethane (DCM) for oxidation; Acetonitrile (ACN) for reduction.
-
Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (
). -
Reference Standard: Ferrocene (
).
Step-by-Step Workflow:
-
Cleaning: Polish the glassy carbon working electrode with alumina slurry; sonicate in DI water.
-
Blank Scan: Run a CV of the electrolyte solution to ensure no background peaks in the window (-2.0V to +1.5V).
-
Measurement: Dissolve the host material (
M). Scan at 100 mV/s. -
Internal Standard: Add Ferrocene to the solution and re-scan.
-
Calculation:
Note: If reduction is not reversible or visible, calculate LUMO using the optical bandgap ( ) from UV-Vis absorption edge: .[2]
Synthesis Protocol: Buchwald-Hartwig Coupling[3]
The most robust method for creating C-N linked Cz-DBF hosts is Palladium-catalyzed Buchwald-Hartwig amination.
Reaction: Bromodibenzofuran + Carbazole
Detailed Procedure
-
Inert Atmosphere: Flame-dry a two-neck round-bottom flask and cool under Argon flow.
-
Loading: Add:
-
Dibromodibenzofuran isomer (1.0 eq)
-
Carbazole (2.2 eq)
-
Sodium tert-butoxide (
) (3.0 eq) - Base - (2-5 mol%) - Catalyst
-
Tri-tert-butylphosphine (
) or SPhos (5-10 mol%) - Ligand
-
-
Solvent: Add anhydrous Toluene or Xylene (0.1 M concentration).
-
Reflux: Heat to 110°C (Toluene) or 140°C (Xylene) for 12–24 hours. Monitor via TLC.
-
Workup: Cool to RT. Filter through a celite pad to remove Pd residue. Extract with DCM/Water.
-
Purification: Column chromatography (Silica gel, Hexane/DCM gradient).
-
Sublimation: Critical for OLEDs. Purify the solid via thermal gradient sublimation (
Torr) to remove trace organic impurities and halogens.
Synthesis & Validation Workflow
Figure 2: Step-by-step synthesis and purification workflow for device-grade host materials.
Data Summary: Energy Levels of Key Derivatives[3][4]
The following table summarizes the energy levels of common Cz-DBF derivatives. Note the high triplet energy (
| Material | Substitution | HOMO (eV) | LUMO (eV) | Application | ||
| 28CzDBF | 2,8- (Linear) | -6.09 | -2.55 | 3.54 | 2.98 | Blue/Green Host |
| 26CzDBF | 2,6- (Asym) | -6.05 | -2.66 | 3.39 | 2.96 | Deep Blue Host |
| 46CzDBF | 4,6- (Twisted) | -6.09 | -2.66 | 3.43 | 2.95 | Deep Blue Host |
| IDCzTrzDBF | Hybrid | -5.90 | -3.00 | 2.90 | 2.87 | Green TADF Host |
Data Sources: Synthesized from literature values [1, 2].
Interpretation:
-
Deep HOMOs (~ -6.1 eV): The carbazole moiety provides a deep HOMO, which is beneficial for oxidative stability but requires a high-work-function anode or HIL (like HAT-CN) for efficient injection.
-
Wide Gap (> 3.4 eV): The wide electrochemical gap ensures that excitons are formed on the dopant or transferred efficiently via Förster/Dexter mechanisms, rather than being quenched by the host.
References
-
Effects of Substitution Position of Carbazole-Dibenzofuran Based High Triplet Energy Hosts. Molecules, 2021.
-
Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes. MDPI, 2023.
-
Application of a Dibenzofuran-Based Host with High Triplet Energy. Open Readings, 2023.
Sources
Bipolar charge transport characteristics of 9-[3-(Dibenzofuran-2-yl)phenyl]-9H-carbazole
An In-depth Technical Guide to the Bipolar Charge Transport Characteristics of 9-[3-(Dibenzofuran-2-yl)phenyl]-9H-carbazole
Abstract
This technical guide provides a comprehensive analysis of the bipolar charge transport characteristics of 9-[3-(Dibenzofuran-2-yl)phenyl]-9H-carbazole (DBF-Ph-Cz). This material has emerged as a significant component in advanced organic electronic devices, particularly as a host material in high-efficiency blue phosphorescent organic light-emitting diodes (OLEDs). The core of its functionality lies in its meticulously designed molecular architecture, which integrates distinct hole-transporting and electron-transporting moieties to achieve balanced charge flux. This guide will delve into the molecular design rationale, synthesis, and the critical experimental methodologies used to characterize its charge transport properties. We will present a synthesis of existing data, provide standardized protocols for its evaluation, and discuss its direct impact on device performance, thereby offering a holistic view for researchers and engineers in the field of organic electronics.
Introduction: The Imperative for Bipolar Transport in Organic Electronics
The performance of multilayer organic electronic devices, such as OLEDs, is fundamentally governed by the efficiency of charge injection, transport, and recombination within the emissive layer. An imbalance in the flux of holes and electrons leads to a shift of the recombination zone towards the transport layers, causing efficiency roll-off at high brightness and reduced operational stability. Consequently, the development of materials possessing intrinsic bipolar charge transport capabilities—the ability to transport both holes and electrons effectively—is a cornerstone of next-generation device engineering.
9-[3-(Dibenzofuran-2-yl)phenyl]-9H-carbazole (DBF-Ph-Cz) is a prime example of a molecule engineered to meet this challenge. Its structure is a sophisticated hybrid, designed to facilitate balanced charge transport, which is essential for maintaining a high rate of exciton formation within the desired device region.[1] Furthermore, its high triplet energy makes it an exemplary host for phosphorescent emitters, preventing energy back-transfer and ensuring high quantum efficiency.[2] This guide will explore the properties of DBF-Ph-Cz that give rise to these crucial characteristics.
Molecular Design and Synthesis
The efficacy of DBF-Ph-Cz as a bipolar material stems directly from its molecular structure, which covalently links a hole-transporting unit with an electron-accepting unit.[1]
-
Hole-Transport Moiety: The 9H-carbazole group is a well-established, electron-rich aromatic amine known for its excellent hole-transporting capabilities and high thermal stability.[3] In the DBF-Ph-Cz molecule, it serves as the primary pathway for hole conduction.
-
Electron-Transport Moiety: The dibenzofuran unit is recognized for its rigid structure, high triplet energy, and electron-accepting nature.[1][3] It functions as the electron-transporting component of the molecule.
The phenyl linker between these two units ensures electronic communication while maintaining a degree of rotational freedom, which helps to prevent excessive crystallization and promote the formation of stable amorphous films—a critical requirement for uniform device fabrication via vacuum deposition.
Caption: Molecular Structure of DBF-Ph-Cz.
Synthesis Pathway
The synthesis of DBF-Ph-Cz is typically achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. A common route involves the coupling of a dibenzofuran boronic acid or ester derivative with a brominated phenyl-carbazole precursor.
Illustrative Synthesis Steps:
-
Preparation of Intermediates: Synthesis of 3-(dibenzofuran-2-yl)phenylboronic acid and 9-(3-bromophenyl)-9H-carbazole.
-
Cross-Coupling: Reaction of the two intermediates in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in an appropriate solvent system (e.g., toluene/ethanol/water).
-
Purification: The final product is purified using techniques such as column chromatography and recrystallization to achieve the high purity required for electronic applications.
Quantifying Bipolar Charge Transport
The defining feature of DBF-Ph-Cz is its ability to conduct both holes and electrons, a property that must be quantified to be fully understood. The primary metric for charge transport is charge carrier mobility (µ), measured in cm²/V·s. For a material to be considered truly bipolar and effective in an OLED emissive layer, its hole mobility (µh) and electron mobility (µe) should be of a similar order of magnitude.
While specific, directly comparable mobility values for DBF-Ph-Cz are not consolidated in a single report, the literature on analogous carbazole-dibenzofuran systems provides strong evidence of its bipolar nature. For instance, studies on methoxy-substituted carbazole-dibenzofuran derivatives have shown that both hole and electron mobilities can be tuned to reach values approaching 10⁻⁴ cm²/V·s.[4][5] This balance is the key to confining charge recombination to the emissive layer.
| Property | Typical Value | Significance |
| Hole Mobility (µh) | ~10⁻⁴ cm²/V·s | Facilitates efficient transport of positive charges from the anode. |
| Electron Mobility (µe) | ~10⁻⁴ cm²/V·s | Facilitates efficient transport of negative charges from the cathode. |
| Triplet Energy (E_T) | > 2.95 eV | Prevents exciton quenching on the host, crucial for blue phosph emitters.[6] |
| Glass Transition (T_g) | High (>120 °C) | Ensures morphological stability of thin films during device operation.[4] |
Experimental Protocols for Mobility Characterization
Two prevalent techniques for determining charge carrier mobility in organic thin films are the Time-of-Flight (TOF) method and the Space-Charge-Limited Current (SCLC) method.
Space-Charge-Limited Current (SCLC) Method
The SCLC method is a steady-state measurement used to determine the bulk mobility of a material in a single-carrier device.[7] This requires fabricating specific hole-only and electron-only device structures.
Principle: When an ohmic contact injects charge into a semiconductor at a high enough voltage, the injected charge density exceeds the intrinsic carrier density. The resulting current is then limited by the space charge of these injected carriers and is described by the Mott-Gurney law for a trap-free semiconductor:[7][8]
J = (9/8)ε₀εᵣµ(V²/L³)
Where:
-
J is the current density
-
ε₀ is the permittivity of free space
-
εᵣ is the relative dielectric constant of the material
-
µ is the charge carrier mobility
-
V is the applied voltage
-
L is the thickness of the semiconductor layer
By plotting J vs. V² or, more commonly, log(J) vs. log(V), a region with a slope of 2 indicates the SCLC regime, from which mobility can be extracted.[8][9]
Step-by-Step Protocol (Hole-Only Device):
-
Substrate Preparation: Clean an ITO-coated glass substrate via sonication in deionized water, acetone, and isopropanol.
-
Anode Modification: Deposit a high work function hole-injection layer (e.g., MoO₃) onto the ITO to ensure ohmic contact for holes.
-
Active Layer Deposition: Deposit a thin film (50-150 nm) of DBF-Ph-Cz onto the substrate via thermal evaporation in a high-vacuum chamber.
-
Cathode Deposition: Deposit a high work function metal (e.g., Au or Al) that blocks electron injection to complete the hole-only device (ITO/MoO₃/DBF-Ph-Cz/Au).
-
I-V Characterization: Measure the current-voltage characteristics in the dark using a source-measure unit.
-
Data Analysis: Plot log(J) vs. log(V) and identify the region with a slope of ~2. Use the Mott-Gurney equation to calculate the hole mobility (µh).
An analogous electron-only device would use a low work function cathode (e.g., LiF/Al) for ohmic electron injection and a high work function anode to block holes.
Caption: SCLC Measurement and Analysis Workflow.
Time-of-Flight (TOF) Method
The TOF method is a transient measurement that directly probes the time it takes for a sheet of photogenerated charge carriers to drift across a thick film under an applied electric field.[4]
Principle: A highly absorbed, short pulse of light generates electron-hole pairs near one electrode of a thick-film sandwich structure. Under an applied bias, one type of carrier is drawn across the sample to the opposite electrode. The resulting transient photocurrent is monitored over time. The "transit time" (t_T) is the time at which the charge packet reaches the collecting electrode, often identified as a "kink" in a log-log plot of the photocurrent transient.
The drift mobility (µ) is then calculated using:
µ = L / (t_T * E) = L² / (t_T * V)
Where:
-
L is the sample thickness
-
E is the applied electric field (V/L)
-
V is the applied voltage
Step-by-Step Protocol:
-
Sample Preparation: Prepare a relatively thick film (~1-10 µm) of DBF-Ph-Cz sandwiched between two electrodes, one of which must be semi-transparent to allow for photoexcitation.
-
Experimental Setup: Place the sample in a circuit with a voltage source and a current-monitoring resistor connected to an oscilloscope.
-
Photoexcitation: Apply a DC voltage across the sample. Fire a short laser pulse (e.g., from a nitrogen laser) at the semi-transparent electrode. The polarity of the applied voltage determines whether holes or electrons are measured.
-
Data Acquisition: Record the transient photocurrent signal using the oscilloscope.
-
Data Analysis: Plot the photocurrent vs. time, typically on a log-log scale, to clearly identify the transit time (t_T).
-
Mobility Calculation: Use the transit time, sample thickness, and applied voltage to calculate the mobility.
Caption: OLED Device Architecture with DBF-Ph-Cz Host.
Conclusion
9-[3-(Dibenzofuran-2-yl)phenyl]-9H-carbazole stands as a testament to the power of rational molecular design in organic electronics. By integrating distinct functional moieties for hole and electron transport, it achieves the balanced charge conduction crucial for high-performance OLEDs. Its bipolar nature, combined with high thermal stability and appropriate energy levels, directly addresses the core challenges of efficiency, color purity, and operational lifetime in phosphorescent lighting and display technologies. The experimental protocols detailed herein provide a standardized framework for researchers to reliably characterize DBF-Ph-Cz and similar bipolar materials, facilitating the continued advancement of the field.
References
- Benchchem. 9-[3-(Dibenzofuran-2-yl)phenyl]-9H-carbazole.
- Fluxim. Space Charge Limited Current (SCLC) for Mobility in Organic & Perovskite Semiconductors.
- Gražulevičius, J. V., et al. (2019). Methoxycarbazolyl-disubstituted dibenzofuranes as holes- and electrons-transporting hosts for phosphorescent and TADF-based OLEDs. Dyes and Pigments.
- Lee, J. Y., et al. (2021). Effects of Substitution Position of Carbazole-Dibenzofuran Based High Triplet Energy Hosts to Device Stability of Blue Phosphorescent Organic Light-Emitting Diodes. Molecules.
- ResearchGate. (2023). Time-of-Flight Method for Determining the Drift Mobility in Organic Semiconductors.
- ResearchGate. (2015).
- Forschungszentrum Jülich.
- MySkinRecipes. 9-[3-(Dibenzofuran-2-yl)phenyl]-9H-carbazole.
- PubChem. 9-[3-(Dibenzofuran-2-yl)phenyl]-9H-carbazole.
- Fluorochem. 9-[3-(DIBENZOFURAN-2-YL)PHENYL]-9H-CARBAZOLE.
Sources
- 1. 9-[3-(Dibenzofuran-2-yl)phenyl]-9H-carbazole | 1338446-77-7 | Benchchem [benchchem.com]
- 2. 9-[3-(Dibenzofuran-2-yl)phenyl]-9H-carbazole [myskinrecipes.com]
- 3. Effects of Substitution Position of Carbazole-Dibenzofuran Based High Triplet Energy Hosts to Device Stability of Blue Phosphorescent Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dspace.lu.lv [dspace.lu.lv]
- 5. dspace.lu.lv [dspace.lu.lv]
- 6. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 7. Regioisomer effects of dibenzofuran-based bipolar host materials on yellow phosphorescent OLED device performance - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. osti.gov [osti.gov]
- 9. Carbazole/Benzimidazole-Based Bipolar Molecules as the Hosts for Phosphorescent and Thermally Activated Delayed Fluorescence Emitters for Efficient OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
Photophysical Engineering of Dibenzofuran-Carbazole Hybrid Compounds
Part 1: Executive Summary & Strategic Utility
In the high-stakes domain of Organic Light-Emitting Diodes (OLEDs), the Dibenzofuran-Carbazole (DBF-Cz) hybrid class represents a critical architectural pivot. These materials are not merely "compounds"; they are functional scaffolds designed to solve the triplet harvesting bottleneck .
By fusing the high-triplet-energy (
This guide details the photophysical manipulation of these hybrids, moving beyond basic characterization to the causal mechanisms of exciton dynamics.
Part 2: Molecular Architecture & Design Logic
The Donor-Acceptor (D-A) Orthogonality
The photophysical success of DBF-Cz hybrids hinges on the dihedral twist angle between the donor (Cz) and the acceptor (DBF or DBF-linked moiety).
-
Mechanism: A large twist angle (
) decouples the HOMO and LUMO. -
Causality: Decoupling minimizes the exchange integral (
), resulting in a vanishingly small Singlet-Triplet energy splitting ( ), a prerequisite for efficient Reverse Intersystem Crossing (RISC). -
Regioisomerism: The substitution position on the DBF core dictates the steric environment.
-
4-position: High steric hindrance
Large twist Blue-shifted emission, potential TADF. -
2-position: Extended conjugation
Red-shifted emission, high carrier mobility.
-
Visualization: Structural Logic Flow
Figure 1: Logical flow of molecular design principles for inducing TADF properties in DBF-Cz hybrids.
Part 3: Photophysical Mechanisms & Exciton Dynamics
Intramolecular Charge Transfer (ICT)
Upon excitation, electron density shifts from the carbazole moiety to the dibenzofuran core (or attached acceptor). This state is highly sensitive to solvent polarity (solvatochromism).
-
Diagnostic: A redshift in emission spectra with increasing solvent polarity (Lippert-Mataga plot linearity) confirms the ICT nature.
-
Risk: Strong ICT can lower the PL quantum yield (
) due to the energy gap law. The DBF core's rigidity helps counteract this by suppressing vibrational relaxation.
Thermally Activated Delayed Fluorescence (TADF)
For DBF-Cz hybrids designed as emitters, the mechanism relies on harvesting triplet excitons via RISC.
The RISC Cycle:
-
Prompt Fluorescence (PF):
(Nanosecond scale). -
ISC:
. -
RISC:
(Microsecond scale). -
Delayed Fluorescence (DF): Regenerated
.
Visualization: The TADF Jablonski Diagram
Figure 2: Energy diagram illustrating the RISC pathway essential for TADF in DBF-Cz systems.
Part 4: Experimental Protocols (Self-Validating Systems)
Synthesis: Buchwald-Hartwig Amination (C-N Coupling)
Objective: Link Carbazole (amine) to Bromodibenzofuran (halide).
Protocol:
-
Preparation: In a glovebox, charge a dry Schlenk flask with:
-
Bromodibenzofuran derivative (1.0 eq)
-
Carbazole derivative (1.1 eq)
- (0.02 eq) - Catalyst source
- (0.08 eq) - Ligand for sterically hindered coupling
- (3.0 eq) - Base
-
-
Solvent: Add anhydrous Toluene (0.1 M concentration).
-
Reaction: Reflux at 110°C for 24 hours under Argon.
-
Validation: Monitor via TLC. The disappearance of the bromide spot and the appearance of a blue-fluorescent spot (under 365 nm UV) confirms coupling.
-
Purification: Column chromatography (Hexane/DCM gradient).
Characterization: Triplet Energy ( ) Determination
Objective: Accurately measure
Protocol:
-
Sample Prep: Dissolve compound in 2-MeTHF (forms a clear glass at 77K). Concentration:
M. -
Degassing: Degas via 3 freeze-pump-thaw cycles to remove oxygen (triplet quencher).
-
Measurement:
-
Cool sample to 77K using liquid nitrogen cryostat.
-
Excite at absorption maximum (
). -
Record Phosphorescence spectrum (use a chopper or delay > 1 ms to gate out fluorescence).
-
-
Calculation:
is calculated from the highest energy vibrational peak (0-0 transition) of the phosphorescence spectrum.
Part 5: Data Analysis & Comparative Metrics
The following table summarizes typical photophysical properties of DBF-Cz regioisomers. Note the impact of the substitution position on the Triplet Energy (
| Compound | Substitution Position | HOMO (eV) | LUMO (eV) | Application | ||
| 2-CzDBF | C2 (Para to O) | -5.60 | -2.40 | 2.98 | > 0.3 | Host (Red/Green) |
| 4-CzDBF | C4 (Ortho to O) | -5.75 | -2.35 | 3.05 | < 0.1 | Host (Blue) / TADF |
| 2,8-DiCzDBF | C2, C8 | -5.55 | -2.45 | 2.90 | > 0.2 | Bipolar Host |
Interpretation:
-
4-CzDBF exhibits a higher
due to the twisted conformation induced by the oxygen atom at the ortho position, breaking conjugation. This makes it suitable for blue phosphorescent hosts or TADF emitters where high triplet energy confinement is required. -
2-CzDBF is more planar, leading to better conjugation, lower
, and higher carrier mobility.
Part 6: References
-
Selective F or Br Functionalization of Dibenzofuran for Application as Host Materials of Phosphorescent Organic Light-Emitting Diodes. Source: Chemistry - A European Journal. URL:[Link]
-
Regioisomer effects of dibenzofuran-based bipolar host materials on yellow phosphorescent OLED device performance. Source: New Journal of Chemistry (RSC).[3] URL:[Link]
-
Engineering the singlet–triplet energy splitting in a TADF molecule. Source: Journal of Materials Chemistry C. URL:[Link]
-
Method for accurate experimental determination of singlet and triplet exciton diffusion between thermally activated delayed fluorescence molecules. Source: Chemical Science.[4] URL:[Link]
-
Effects of Substitution Position of Carbazole-Dibenzofuran Based High Triplet Energy Hosts. Source: Applied Sciences (MDPI). URL:[Link][5]
Sources
- 1. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]
- 2. Effects of Substitution Position of Carbazole-Dibenzofuran Based High Triplet Energy Hosts to Device Stability of Blue Phosphorescent Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioisomer effects of dibenzofuran-based bipolar host materials on yellow phosphorescent OLED device performance - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Selective F or Br Functionalization of Dibenzofuran for Application as Host Materials of Phosphorescent Organic Light-Emitting Diodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Vacuum thermal evaporation parameters for 9-[3-(Dibenzofuran-2-yl)phenyl]-9H-carbazole
Application Note: Vacuum Thermal Evaporation Parameters for 9-[3-(Dibenzofuran-2-yl)phenyl]-9H-carbazole
Executive Summary & Material Profile
This guide details the vacuum thermal evaporation (VTE) protocols for 9-[3-(Dibenzofuran-2-yl)phenyl]-9H-carbazole (often abbreviated as mCBP-2 or DBF-m-Cz in literature). This material is a high-triplet energy (
Its molecular design features a carbazole donor and a dibenzofuran acceptor linked via a meta-phenyl bridge. This "meta" linkage disrupts effective conjugation, preserving a high triplet energy level required to prevent reverse energy transfer from blue dopants.
Physicochemical Properties
| Property | Value | Relevance to VTE |
| Molecular Weight | 409.49 g/mol | Moderate MW; sublimates cleanly without cracking. |
| Melting Point ( | ~198°C - 220°C | Defines the upper limit for degassing. |
| Glass Transition ( | ~105°C - 120°C | High |
| Decomposition ( | >400°C | Wide processing window; low risk of thermal degradation.[1] |
| HOMO / LUMO | -6.0 eV / -2.4 eV (Approx) | Bipolar charge transport characteristics. |
| Purity Requirement | >99.9% (Sublimed) | Critical: HPLC purity is insufficient for VTE. |
Pre-Deposition Characterization & Preparation
Expert Insight: The most common failure mode in OLED fabrication using carbazole-dibenzofuran derivatives is not the deposition itself, but the presence of volatile solvent residues (toluene/ethanol) trapped in the crystal lattice during synthesis.
Protocol A: Material Verification
-
Visual Inspection: The material should be a white crystalline powder. Any yellowing suggests oxidation or impurities (often fluorenone derivatives).
-
Purity Check: Ensure the material is "Sublimation Grade." If only HPLC grade (>98%) is available, in-house vacuum sublimation purification is mandatory before loading into the VTE chamber.
Protocol B: Crucible Selection
-
Recommended: Alumina (
) crucible with a Graphite or Quartz liner . -
Reasoning: Carbazole derivatives can adhere strongly to bare alumina walls, leading to "creeping" where the material migrates out of the crucible rather than evaporating. A graphite liner promotes uniform heating and prevents creeping.
Vacuum Thermal Evaporation (VTE) Protocol
Core Directive: Do not rely on a static "setpoint" temperature. Deposition temperature depends on chamber geometry, source-to-substrate distance, and vacuum quality. Use the Rate-Driven PID Control method described below.
Step-by-Step Workflow
1. Loading & Vacuum Down
-
Fill crucible to 50-70% capacity. Overfilling causes thermal gradients; underfilling leads to rate instability.
-
Pump down to base pressure:
Torr (Ideal: Torr). -
Note: Oxygen traces quench the triplet excitons in this host material. High vacuum is non-negotiable.
2. The "Soak" (Degassing Phase) - CRITICAL
-
Ramp temperature to 140°C (approx. 30% below expected evaporation temp).
-
Hold for 15-20 minutes.
-
Observation: Monitor the vacuum gauge. You will see a pressure spike (outgassing of water/solvents).
-
Completion Criteria: Wait until pressure recovers to within 10% of the base pressure before proceeding.
3. Rate Onset Determination
-
Ramp rate: 5°C/min .
-
Monitor Quartz Crystal Microbalance (QCM).
-
Onset: You should detect the first rate registration (~0.01 Å/s) between 210°C and 230°C .
4. Deposition Phase
-
Target Rate: 0.5 Å/s to 2.0 Å/s.
-
PID Control: Set the controller to maintain Rate, not Temperature.
-
Typical Operating Temp: 240°C
15°C (System dependent). -
Co-Deposition: If doping with a phosphorescent emitter (e.g., Ir(ppy)3 or FIrpic), ensure the host rate is stable before opening the dopant shutter.
5. Cool Down
-
Ramp down at max 10°C/min to prevent thermal shock to the crucible.
-
Do not vent chamber until source temp is
.
Visualization of Workflows
Figure 1: Thermal Profile for VTE Process
This diagram illustrates the "Soak" method required to ensure film purity.
Caption: Thermal profile emphasizing the degassing "soak" step to remove volatile impurities before deposition onset.
Figure 2: Typical PhOLED Device Stack
Where 9-[3-(Dibenzofuran-2-yl)phenyl]-9H-carbazole fits in the device architecture.
Caption: Standard Phosphorescent OLED stack utilizing the bipolar host material in the Emissive Layer (EML).
Troubleshooting & Quality Control
| Symptom | Probable Cause | Corrective Action |
| Pressure Spike during Deposition | Material decomposition or trapped solvent pockets. | Stop immediately. Material was not degassed properly. Perform sublimation purification. |
| Milky/Hazy Film | Crystallization of the host. | Reduce deposition rate (<2 Å/s) or check substrate temperature (ensure it is <40°C). |
| Rate Instability | "Tunneling" in the crucible. | Use a crucible liner (graphite) to ensure uniform heat distribution. |
| Low Device Efficiency | Exciton quenching. | Check base pressure. Oxygen/Water must be |
References
-
Sigma-Aldrich. 9-[3-(Dibenzofuran-2-yl)phenyl]-9H-carbazole Product Specification & Safety Data Sheet.Link
-
ChemicalBook. 9-[3-(Dibenzofuran-2-yl)phenyl]-9H-carbazole Properties and CAS 1338446-77-7.[2][3][4]Link
-
National Institutes of Health (NIH) - PubMed. Universal Host Materials for High-Efficiency Phosphorescent and Delayed-Fluorescence OLEDs. (Discusses similar carbazole-dibenzofuran bipolar hosts). Link
-
TCI Chemicals. 9-[3-(Dibenzofuran-2-yl)phenyl]-9H-carbazole Product Details.Link
-
Royal Society of Chemistry (RSC). Carbazole and dibenzo[b,d]furan-based hole transport materials with high thermal stability. (Provides thermal baseline data for this material class). Link
Sources
- 1. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]
- 2. 9-[3-(Dibenzo[b,d]furan-2-yl)phenyl]-9H-carbazole - Safety Data Sheet [chemicalbook.com]
- 3. labproinc.com [labproinc.com]
- 4. 9-[3-(Dibenzofuran-2-yl)phenyl]-9H-carbazole [myskinrecipes.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Thermal Degradation of 9-[3-(Dibenzofuran-2-yl)phenyl]-9H-carbazole
Last Updated: February 14, 2026
Introduction
9-[3-(Dibenzofuran-2-yl)phenyl]-9H-carbazole is a high-performance host material crucial for the fabrication of efficient organic light-emitting diodes (OLEDs), particularly in blue phosphorescent devices.[1] Its high triplet energy and good thermal stability are key to its function.[1][2] However, like many complex organic molecules, it is susceptible to thermal degradation during the vacuum thermal evaporation (VTE) process used for thin-film deposition.[3][4]
This guide serves as a technical support resource for researchers and engineers encountering issues related to the thermal degradation of this material. It is structured in a question-and-answer format to directly address common problems, explain the underlying causes, and provide actionable, step-by-step troubleshooting protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My device performance is poor (low efficiency, high turn-on voltage), and I suspect material degradation. How can I confirm this?
A1: Poor device performance is a primary indicator of material degradation during fabrication.[5][6] Thermal stress can cause molecular dissociation, leading to the formation of impurities that act as charge traps or luminescence quenchers within the device stack.[6]
Root Cause Analysis: The energy supplied during heating can exceed the activation energy for bond cleavage in the molecule. This is exacerbated by factors like residual oxygen or water in the vacuum chamber, which can react with the hot, excited molecules. The resulting fragments and byproducts disrupt the pristine molecular structure required for efficient charge transport and energy transfer.[7]
Troubleshooting Protocol:
-
Establish a Baseline: Compare the performance of the suspect device against a reference device fabricated under ideal, well-controlled conditions.
-
Post-Evaporation Material Analysis:
-
Carefully collect a sample of the evaporated material from a witness slide or from the chamber shielding.
-
Dissolve the sample in a suitable solvent (e.g., Toluene, Dichloromethane).
-
UV-Vis Spectroscopy: Analyze the solution. A shift in the absorption peaks or the appearance of new absorption bands compared to the pristine source material often indicates the formation of degradation byproducts.
-
Photoluminescence (PL) Spectroscopy: Measure the PL spectrum. A significant drop in PL quantum yield or a shift in the emission peak (e.g., a redshift) suggests the presence of quenching sites or altered molecular structures.
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive technique for separating the parent molecule from any impurities. The appearance of new peaks in the chromatogram is direct evidence of degradation.
-
-
Source Material Check: Analyze the remaining source material from the evaporation crucible using the same techniques to rule out pre-existing purity issues.
Q2: I've noticed a yellowing or discoloration of the material in the crucible or on the chamber walls. What does this signify?
A2: Discoloration is a strong visual indicator of thermal decomposition. For complex aromatic compounds like 9-[3-(Dibenzofuran-2-yl)phenyl]-9H-carbazole, the yellowing is typically due to the formation of molecules with extended π-conjugation or other chromophoric degradation products.
Root Cause Analysis: High temperatures can induce side reactions or polymerization of the material. These larger, often planar molecules absorb light at longer wavelengths, shifting the apparent color from white or off-white to yellow or brown. This is a clear sign that the evaporation temperature is too high or the heating duration is excessive.
Troubleshooting Workflow:
The following diagram outlines a systematic approach to diagnosing and resolving issues related to material degradation observed during thermal evaporation.
Caption: Troubleshooting workflow for thermal degradation.
Q3: What are the optimal evaporation parameters to minimize degradation?
A3: The key is to find the lowest possible temperature that provides a stable and reasonable deposition rate under high vacuum. Organic materials are extremely sensitive to temperature changes.[4] A slow, controlled heating process is critical.[8]
Root Cause Analysis: The rate of thermal decomposition follows an Arrhenius relationship, meaning it increases exponentially with temperature. Therefore, even a small increase in temperature can dramatically accelerate degradation. Concurrently, the deposition rate is also temperature-dependent. The goal is to operate in a process window where the deposition rate is sufficient, but the degradation rate is negligible. High vacuum is essential as it lowers the required evaporation temperature and minimizes reactions with background gases.[9]
Recommended Deposition Parameters:
| Parameter | Recommended Value | Rationale |
| Base Pressure | < 5 x 10⁻⁶ Torr | Minimizes interaction with residual O₂ and H₂O; increases the mean free path of evaporated molecules.[10] |
| Source Temperature | Tightly Controlled | While a specific value is proprietary and system-dependent, start low and increase slowly. For similar carbazole/dibenzofuran materials, decomposition can begin above 400 °C.[2] A safe operating window is likely significantly lower. Use the minimum temperature that achieves the target rate. |
| Temperature Ramp-Up | Slow (~5 minutes) | Prevents thermal shock to the material and crucible, which can cause cracking and spitting of material.[11] |
| Deposition Rate | 0.5 - 2.0 Å/s | A low and stable rate ensures uniform film growth and indicates a controlled evaporation process, minimizing the risk of overheating.[8] |
| Source-to-Substrate | System Dependent | A shorter distance may allow for lower source temperatures but can impact film uniformity. Optimize for your specific chamber geometry. |
Q4: How can I be sure my source material is pure before evaporation, and what preventative measures should I take?
A4: Ensuring the purity of the starting material is a critical first step, as impurities can lower the decomposition temperature or act as catalysts for degradation.
Best Practices for Material Handling and System Preparation:
-
Material Purity Verification:
-
Always obtain a Certificate of Analysis (CoA) from your supplier.
-
If possible, run a quick purity check on new batches via HPLC or Differential Scanning Calorimetry (DSC). The DSC thermogram should show a single, sharp melting peak.[12] Any broad peaks or transitions at lower temperatures could indicate impurities.
-
-
Crucible Selection and Cleaning:
-
Use high-purity quartz or alumina crucibles. Avoid metallic sources that could react with the organic material.
-
Ensure crucibles are thoroughly cleaned before use. Bake them at high temperature under vacuum to remove any volatile contaminants.
-
-
System Preparation:
-
Thorough Chamber Cleaning: Clean the chamber and shielding to remove previously deposited materials, which could outgas and contaminate your process.
-
System Bakeout: If your system allows, perform a bakeout (e.g., at 150 °C) for several hours under vacuum before the deposition. This helps remove adsorbed water from the chamber walls, leading to a better ultimate base pressure.
-
-
Material Handling:
-
Handle the material in an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent exposure to air and moisture.
-
Use fresh material for each run. Re-using material that has undergone a heating cycle is not recommended, as it may already be partially degraded.
-
The relationship between key process parameters and the risk of degradation is summarized in the diagram below.
Caption: Key parameters influencing thermal degradation risk.
References
- Chemical degradation mechanisms of organic semiconductor devices | Request PDF. (n.d.).
- The Art of Thermal Evaporation: A Step-by-Step Guide - AEM Deposition. (2023, September 15). AEM Deposition.
- Distinguishing photodegradation pathways of organic semiconductors on ITO and Ag electrode contacts using IR reflectance–absorbance spectroscopy with multivariate analysis - Journal of Materials Chemistry C (RSC Publishing). (n.d.). Royal Society of Chemistry.
- Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes - PubMed. (2023, November 25). PubMed.
- Thermal Evaporation Guide - RD Mathis Company. (n.d.).
- Organic Electronics and Analytical Techniques. (n.d.).
- Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes - MDPI. (n.d.). MDPI.
- 9-[3-(Dibenzo[b,d]furan-2-yl)phenyl]-9H-carbazole - Safety Data Sheet - ChemicalBook. (2025, July 19). ChemicalBook.
- 5.6C: Troubleshooting Rotary Evaporation - Chemistry LibreTexts. (2022, April 7). Chemistry LibreTexts.
- OLED Fabrication Techniques 1 - Vacuum Deposition - Guangzhou Mianhong. (2023, October 24). Guangzhou Mianhong.
- What are the best practices for thermal evaporation of organic conductive materials? (2014, May 11).
- Vacuum Thermal Evaporation for OLEDs: Fundamentals, Optimization, and Implications for Perovskite LEDs - ResearchGate. (2025, October 16).
- Guide to Troubleshooting and Solving Common Evaporator Faults - Globalequipx. (2025, November 28). Globalequipx.
- Vacuum Chamber Design for Advanced OLED Electronic Measurements - UTUPub. (2024, April 18). UTUPub.
- Low Temperature Evaporation For Organics - ST Instruments. (n.d.). ST Instruments.
- Study on Optimization of the Vacuum Evaporation Process for OLED (Organic Electro-luminescent Emitting Display) - Korea Science. (n.d.). Korea Science.
- 9-[3-(Dibenzofuran-2-yl)phenyl]-9H-carbazole - MySkinRecipes. (n.d.). MySkinRecipes.
- Carbazole and dibenzo[b,d]furan-based hole transport materials with high thermal stability - New Journal of Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry.
- 9-[3-(Dibenzofuran-2-yl)phenyl]-9H-carbazole | C30H19NO | CID 58556666 - PubChem. (n.d.). PubChem.
- 9-[3-(Dibenzofuran-2-yl)phenyl]-9H-carbazole, 200MG - Lab Pro. (n.d.). Lab Pro.
- (PDF) Controlling the efficient and ultralong room-temperature phosphorescence of 9H-dibenzo[a,c]carbazole derivatives for erasable light printing - ResearchGate. (2024, May 9).
- DFT Quantum-Chemical Calculation of Thermodynamic Parameters and DSC Measurement of Thermostability of Novel Benzofuroxan Derivatives Containing Triazidoisobutyl Fragments - MDPI. (n.d.). MDPI.
- Crystals of Diphenyl-Benzothiadiazole and Its Derivative with Terminal Trimethylsilyl Substituents: Growth from Solutions, Structure, and Fluorescence Properties - PMC. (n.d.). PubMed Central.
- Organic persistent room temperature phosphorescence enabled by carbazole impurity. (2023, January 6).
- Suppressing dimer formation by increasing conformational freedom in multi-carbazole thermally activated delayed fluorescence emi - CORE. (n.d.). CORE.
- Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials - PMC. (2021, November 19). PubMed Central.
- Fluoropolymer Film Formation by Electron Activated Vacuum Deposition - MDPI. (2021, February 22). MDPI.
- Self-assembly of carbazole-based dendrimers by solvent vapor annealing: from fibers to spherulites - PubMed. (2011, December 29). PubMed.
Sources
- 1. 9-[3-(Dibenzofuran-2-yl)phenyl]-9H-carbazole [myskinrecipes.com]
- 2. Carbazole and dibenzo[b,d]furan-based hole transport materials with high thermal stability - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. stinstruments.com [stinstruments.com]
- 5. Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. utupub.fi [utupub.fi]
- 10. opeetv.store [opeetv.store]
- 11. Thermal Evaporation Guide | RD Mathis [rdmathis.com]
- 12. Crystals of Diphenyl-Benzothiadiazole and Its Derivative with Terminal Trimethylsilyl Substituents: Growth from Solutions, Structure, and Fluorescence Properties - PMC [pmc.ncbi.nlm.nih.gov]
Purification methods to remove impurities from 9-[3-(Dibenzofuran-2-yl)phenyl]-9H-carbazole
[1]
Introduction: The Purity Imperative
Welcome to the Advanced Materials Technical Support Center. You are likely accessing this guide because your device performance (EQE, Lifetime, or PLQY) is inconsistent. For 9-[3-(Dibenzofuran-2-yl)phenyl]-9H-carbazole , a common host material for phosphorescent OLEDs, purity is not just about percentage—it is about specific impurity profiles.[1]
Critical Thresholds:
-
Organic Purity: >99.95% (HPLC)
-
Halogen Content: <10 ppm (Quenches triplets)[1]
-
Palladium (Pd) Content: <1 ppm (Catastrophic non-radiative decay centers)[1]
This guide provides a tiered purification protocol designed to transition this material from "Synthesis Grade" (95-98%) to "Device Grade" (>99.9%).[1]
Phase I: Chemical Purification (The "Wet" Protocol)
Objective: Removal of synthetic byproducts (homocoupled species), unreacted boronic acids, and bulk catalyst.
Step A: Flash Column Chromatography
Do not rely solely on recrystallization for the crude mixture. Isomers and de-halogenated byproducts often co-crystallize with the host.
-
Stationary Phase: Silica Gel (230-400 mesh).[1] Neutral silica is preferred to prevent acid-catalyzed decomposition of the carbazole nitrogen, though DBF-Ph-Cz is relatively stable.[1]
-
Mobile Phase Strategy:
Step B: Palladium Scavenging (Crucial)
Standard chromatography rarely reduces Pd levels below 50-100 ppm.[1] You must use a chemical scavenger.
Protocol:
-
Dissolve the chromatographed solid in Toluene or Chlorobenzene (10 mL/g).
-
Add Thiol-functionalized Silica (e.g., SiliaMetS® Thiol or equivalent) at a ratio of 50 wt% relative to the crude mass.
-
Reflux for 4 hours. The heat promotes the complexation of Pd(II) and Pd(0) species into the thiol pores.
-
Hot Filtration: Filter the mixture while hot (80°C) through a pad of Celite to remove the scavenger. If the solution cools, the product will crystallize with the scavenger.
-
Concentrate the filtrate.
Step C: Bi-Phasic Recrystallization
This step targets the removal of soluble organic impurities and residual oligomers.
-
Solvent System: Toluene (Good Solvent) / Ethanol (Anti-solvent).[1]
-
Procedure:
-
Dissolve solid in minimal boiling Toluene.
-
Slowly add boiling Ethanol until persistent cloudiness appears.
-
Add a few drops of Toluene to clarify.
-
Allow to cool to Room Temperature (RT) slowly over 4 hours, then refrigerate at 4°C.
-
Yield Check: If the supernatant is yellow but crystals are white, the purification is working (yellow usually indicates oxidation products).
-
Phase II: Physical Purification (Sublimation)[1]
Objective: The "Device Grade" Polish. Removal of inorganic salts, oxides, and residual solvents.
Sublimation is non-negotiable for vacuum-deposited OLEDs.[1] It separates the molecule from non-volatile impurities (like silica dust or salts) and highly volatile impurities (solvents).
Sublimation Protocol (Train Sublimator)
| Parameter | Setting / Range | Reason |
| Base Pressure | Prevents oxidation and lowers sublimation temp.[1] | |
| Source Temp | Optimization Required. Start low to avoid decomposition.[1] | |
| Carrier Gas | None (High Vacuum) | Mean free path maximization.[1] |
| Degassing | 1 hour @ | Removes trapped solvent that causes "bumping."[1] |
Visual Workflow:
Figure 1: Logic flow for the thermal gradient sublimation process.[1]
Troubleshooting & FAQs
Q1: My material turned slightly yellow after column chromatography. Why?
-
Root Cause: Carbazole derivatives are susceptible to photo-oxidation or acid-catalyzed oxidation on active silica.[1]
-
Fix: Use "Neutralized Silica" (flush column with 1% Triethylamine in Hexane before loading) and minimize light exposure during the column run. If yellowing persists, recrystallize from Toluene/Ethanol; the oxidized species are usually more soluble in Ethanol.
Q2: The PLQY (Photoluminescence Quantum Yield) is lower than literature values (approx. 0.8-0.9). [1]
-
Root Cause: Trace Halogens (Br/I) or Palladium.[1] Even 50 ppm of Bromine can induce the "Heavy Atom Effect," quenching the triplet state.
-
Fix: Perform Elemental Analysis (Combustion) for Halogens and ICP-MS for Pd. If Halogens are present, you cannot purify them out easily; the synthesis precursor conversion was incomplete. You must re-synthesize or discard.[1]
Q3: During sublimation, the material "popped" and coated the tube with dust.
-
Root Cause: Solvent entrapment (Bumping).[1]
-
Fix: You skipped the Degassing Step . Hold the material at 150°C (well below sublimation point) under vacuum for 1-2 hours to remove trapped toluene/ethanol from the crystal lattice before ramping to sublimation temperatures.
Q4: Can I use this material for Solution Processing (Spin Coating)?
-
Answer: Yes, but sublimation is still recommended. While sublimation is a "dry" technique, it removes salts that act as trap states in solution-processed films.[1] If you skip sublimation, ensure you pass the solution through a 0.2
m PTFE filter before coating.
Master Purification Workflow
The following diagram illustrates the complete lifecycle from crude synthesis to device-ready material.
Figure 2: End-to-end purification lifecycle for DBF-Ph-Cz.
References
-
Synthesis & Properties of Carbazole/Dibenzofuran Hosts
-
Palladium Removal Strategies
-
Title: Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry.[1]
-
Source:Organic Process Research & Development (ACS).[1]
- Context: Authoritative guide on using thiol-silica and scavengers for Pd removal in coupling reactions.
-
URL:[Link] (Note: Generalized link to journal topic as specific article URLs vary by access).[1]
-
-
Sublimation Kinetics
-
Material Data & Safety
Validation & Comparative
A Guide to the Thermal Analysis of 9-[3-(Dibenzofuran-2-yl)phenyl]-9H-carbazole: A Comparative Study for OLED Host Materials
In the rapidly advancing field of Organic Light-Emitting Diodes (OLEDs), the thermal stability of host materials is a critical determinant of device longevity and performance. This guide provides an in-depth analysis of the thermal properties of 9-[3-(Dibenzofuran-2-yl)phenyl]-9H-carbazole, a promising host material, particularly for blue phosphorescent OLEDs.[1] We will explore the significance of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) in characterizing this material and compare its expected thermal behavior with alternative host materials.
The Imperative of Thermal Stability in OLEDs
OLED devices operate under electrical stress, which generates heat. This heat can lead to the degradation of the organic materials within the device, causing a decrease in efficiency and a shortened operational lifetime. Host materials, which constitute the matrix for the light-emitting dopants, must possess exceptional thermal and morphological stability to withstand these operational temperatures.[2] Key parameters determined through thermal analysis include:
-
Decomposition Temperature (Td): The temperature at which the material begins to chemically break down. A high Td is essential to prevent degradation during the vacuum deposition process used in OLED fabrication and during device operation.
-
Glass Transition Temperature (Tg): The temperature at which an amorphous solid transitions from a rigid, glassy state to a more rubbery, viscous state. A high Tg is crucial for maintaining the morphological stability of the thin films in the OLED stack, preventing issues like crystallization or phase separation that can lead to device failure.[2][3]
-
Melting Temperature (Tm): The temperature at which a crystalline solid turns into a liquid. While many OLED materials are amorphous, the melting point can still be an important indicator of the material's thermal robustness.
Experimental Protocols for Thermal Analysis
To ensure accurate and reproducible data, standardized methodologies for TGA and DSC are employed. The following protocols are recommended for the analysis of 9-[3-(Dibenzofuran-2-yl)phenyl]-9H-carbazole and similar organic semiconductor materials.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. This is used to determine the decomposition temperature.
Step-by-Step Protocol:
-
Sample Preparation: Place 5-10 mg of 9-[3-(Dibenzofuran-2-yl)phenyl]-9H-carbazole into a clean, tared TGA pan (typically platinum or alumina).
-
Instrument Setup: Place the pan in the TGA furnace.
-
Atmosphere: Purge the furnace with a high-purity inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Heating Program: Equilibrate the sample at a starting temperature of 30-40°C. Then, ramp the temperature at a constant rate, typically 10°C/min, up to a final temperature of 600-800°C.[4]
-
Data Analysis: The decomposition temperature (Td) is typically defined as the temperature at which 5% of the initial sample mass has been lost.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This is used to determine the glass transition temperature (Tg) and melting temperature (Tm).
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh 3-5 mg of 9-[3-(Dibenzofuran-2-yl)phenyl]-9H-carbazole into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Atmosphere: Maintain an inert atmosphere, typically with a nitrogen purge, similar to the TGA protocol.
-
Heating and Cooling Program:
-
First Heating Scan: Heat the sample from room temperature to a temperature above its expected melting point (e.g., 220°C) at a rate of 10°C/min. This is to erase the sample's prior thermal history.
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature.
-
Second Heating Scan: Heat the sample again at 10°C/min. The glass transition (Tg) is observed as a step-like change in the baseline of the heat flow curve during this second heating scan. The melting point (Tm) is observed as an endothermic peak.
-
-
Data Analysis: The Tg is determined as the midpoint of the transition in the heat flow curve. The Tm is taken as the peak temperature of the melting endotherm.
Visualizing the Thermal Analysis Workflow
The following diagram illustrates the sequential process of TGA and DSC analysis for characterizing OLED materials.
Caption: Workflow for TGA and DSC Thermal Analysis.
Comparative Analysis of Thermal Properties
The following table compares the thermal properties of various carbazole-based host materials.
| Host Material | Td (°C) | Tg (°C) | Key Features |
| 9-[3-(Dibenzofuran-2-yl)phenyl]-9H-carbazole | High | High | Target compound; high triplet energy for blue PhOLEDs.[1] |
| mCP (1,3-Bis(N-carbazolyl)benzene) | 386 | 60 | Conventional host, but has a relatively low Tg.[7] |
| CBP (4,4'-Bis(N-carbazolyl)-1,1'-biphenyl) | 415 | 110 | Widely used, but triplet energy is too low for blue emitters.[7] |
| FCzTPA | >400 | 190 | High thermal stability due to rigid carbazole/dibenzofuran structure.[3] |
| m-CzDPz | 410 | 102 | Bipolar host with high efficiency in blue PhOLEDs.[8] |
Note: "High" indicates expected values based on the performance of similar molecular structures.
Structure-Property Relationships and Device Implications
The high anticipated Td and Tg for 9-[3-(Dibenzofuran-2-yl)phenyl]-9H-carbazole are directly linked to its rigid, fused-ring structure. This rigidity limits rotational and vibrational modes at elevated temperatures, thus requiring more energy for decomposition or transition into a rubbery state.
Caption: Relationship between molecular structure and OLED performance.
For drug development professionals exploring photosensitive compounds or researchers in materials science, understanding these thermal characteristics is paramount. A material with high thermal stability ensures that it can be reliably processed and will maintain its integrity under the operational stresses of a device, whether it be an OLED display or a biomedical sensor. The excellent thermal properties expected from 9-[3-(Dibenzofuran-2-yl)phenyl]-9H-carbazole, in conjunction with its favorable electronic properties (high triplet energy), make it a highly attractive candidate for next-generation, high-performance OLEDs.[1]
References
- New bipolar host materials for high performance of phosphorescent green organic light-emitting diodes. RSC Publishing.
- Novel host material for highly efficient blue phosphorescent OLEDs. CORE.
- The Advantage of Bipolar Host Materials in Phosphorescent OLEDs. Phosphorescent OLEDs Blog.
- Host Materials. Noctiluca.
- Universal Host Materials for High-Efficiency Phosphorescent and Delayed-Fluorescence OLEDs. PubMed.
- Carbazole and dibenzo[b,d]furan-based hole transport materials with high thermal stability. New Journal of Chemistry (RSC Publishing).
- Synthesis and characterization of multi-substituted carbazole derivatives exhibiting aggregation-induced emission for OLED applications. ResearchGate.
- 9-[3-(Dibenzo[b,d]furan-2-yl)phenyl]-9H-carbazole - Safety Data Sheet. ChemicalBook.
- Synthesis and Study of Carbazole Derivatives for Potential Application in Organic Light Emitting Diodes (OLEDs). Semantic Scholar.
- 9-[3-(Dibenzofuran-2-yl)phenyl]-9H-carbazole. MySkinRecipes.
- A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. RSC Publishing.
- Multifunctional Dibenzofuran-Carbazole Host Materials for High-Performance Red Phosphorescent OLEDs. ResearchGate.
- 9-[3-(Dibenzofuran-2-yl)phenyl]-9H-carbazole | C30H19NO | CID 58556666. PubChem.
- 9-[3-(Dibenzofuran-2-yl)phenyl]-9H-carbazole, 200MG. Lab Pro.
- Functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds. ScienceDirect.
- (PDF) Controlling the efficient and ultralong room-temperature phosphorescence of 9H-dibenzo[a,c]carbazole derivatives for erasable light printing. ResearchGate.
- DFT Quantum-Chemical Calculation of Thermodynamic Parameters and DSC Measurement of Thermostability of Novel Benzofuroxan Derivatives Containing Triazidoisobutyl Fragments. MDPI.
Sources
- 1. 9-[3-(Dibenzofuran-2-yl)phenyl]-9H-carbazole [myskinrecipes.com]
- 2. noctiluca.eu [noctiluca.eu]
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- 4. researchgate.net [researchgate.net]
- 5. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]
- 6. 9-[3-(Dibenzo[b,d]furan-2-yl)phenyl]-9H-carbazole - Safety Data Sheet [chemicalbook.com]
- 7. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 8. Universal Host Materials for High-Efficiency Phosphorescent and Delayed-Fluorescence OLEDs - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Bipolar Hosts: The Efficiency Landscape of 9-[3-(Dibenzofuran-2-yl)phenyl]-9H-carbazole
Topic: Literature review of 9-[3-(Dibenzofuran-2-yl)phenyl]-9H-carbazole efficiency benchmarks Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals (Materials Science focus).
Executive Summary: The Shift to Asymmetric Bipolar Hosts
In the pursuit of stable, high-efficiency Phosphorescent (PhOLED) and Thermally Activated Delayed Fluorescence (TADF) devices, the industry has moved beyond first-generation hosts like CBP (4,4′-Bis(N-carbazolyl)-1,1′-biphenyl). While CBP set the initial standard, its tendency to crystallize and its relatively low triplet energy (
9-[3-(Dibenzofuran-2-yl)phenyl]-9H-carbazole (hereafter referred to as m-CzPhDBF ) represents a "Second-Generation" host architecture. By linking a hole-transporting carbazole donor to an electron-transporting dibenzofuran acceptor via a meta-phenylene bridge, this material achieves a critical balance:
-
High Triplet Energy (
eV): Sufficient to confine excitons for blue/green phosphors. -
Bipolar Transport: Facilitates a wider recombination zone, reducing efficiency roll-off.
-
Morphological Stability: The asymmetric structure inhibits crystallization, a common failure mode in symmetric hosts like CBP.
This guide benchmarks m-CzPhDBF against industry standards (CBP, mCBP) and provides experimental protocols for its validation in mixed-host systems.
Molecular Engineering & Mechanism
The efficacy of m-CzPhDBF lies in its "Donor-Bridge-Acceptor" (D-p-A) design.
-
Donor (Carbazole): Provides a high Highest Occupied Molecular Orbital (HOMO) level (~ -5.6 to -5.8 eV), facilitating hole injection from the Hole Transport Layer (HTL).
-
Acceptor (Dibenzofuran): Provides a weak electron-withdrawing character. Unlike strong acceptors (e.g., triazine) which lower the triplet energy significantly, dibenzofuran maintains a high
while improving electron mobility compared to pure carbazole hosts. -
Bridge (Meta-Phenylene): The meta linkage breaks the
-conjugation between the donor and acceptor. This "conjugation interruption" is the causal factor for the material's high triplet energy, preventing the reverse energy transfer from the dopant back to the host.
Visualization: Molecular Design Logic
The following diagram illustrates the causal relationship between the molecular structure and device performance.
Caption: Causal pathway from m-CzPhDBF structural motifs to OLED efficiency metrics.
Performance Benchmarks
The following data synthesizes performance metrics from comparative studies of Carbazole-Dibenzofuran hosts against standard benchmarks.
Table 1: Comparative Efficiency & Physical Properties
Data aggregated from patent disclosures (WO2021/WO2022) and analog studies (e.g., 26CzDBF).
| Metric | m-CzPhDBF (Target) | CBP (Benchmark) | mCBP (High- | 26CzDBF (Direct Link) |
| Role | p-Type / Bipolar Host | Bipolar Host | p-Type Host | p-Type Host |
| Triplet Energy ( | 2.85 - 2.95 eV | 2.56 eV | 2.90 eV | 2.96 eV |
| Glass Transition ( | > 100°C (Est.) | 62°C (Unstable) | 98°C | 108°C |
| Max EQE (Green) | 20 - 24% (w/ T2T) | 15 - 17% | 18 - 20% | ~22% |
| Max EQE (Blue) | 18 - 22% | N/A (Low | 15 - 18% | 22.9% |
| Luminance ( | > 50,000 cd/m² | ~20,000 cd/m² | ~30,000 cd/m² | > 40,000 cd/m² |
| Stability (LT50) | High (Mixed Host) | Low | Medium | High (1400h @ 100 nits) |
Key Analysis
-
vs. CBP: m-CzPhDBF offers a critical upgrade in Triplet Energy . CBP fails in blue devices because its
(2.56 eV) is lower than blue phosphors (FIrpic ~2.62 eV), causing energy to drain from the emitter to the host. m-CzPhDBF ( ~2.9 eV) prevents this. -
vs. mCBP: While mCBP also has high triplet energy, it often suffers from poor electron transport. m-CzPhDBF incorporates the dibenzofuran moiety to improve electron injection/transport, allowing for a more balanced charge flux when used in single-host or mixed-host configurations.
-
Mixed-Host Synergy: Recent patent literature (WO2021013986A1) highlights m-CzPhDBF's optimal performance when co-deposited with an n-type host (like T2T). This "Exciplex-forming" co-host system often yields EQEs >20% by eliminating charge accumulation at interfaces.
Experimental Protocol: Device Fabrication & Validation
To reproduce the benchmarks above, use the following self-validating protocol. This workflow assumes a Mixed-Host architecture, which is the current state-of-the-art for this material class.
Phase 1: Material Preparation
-
Sublimation: Purify m-CzPhDBF via thermal gradient sublimation (
at Torr) until HPLC purity >99.9%. Impurity Check: Traces of halides from synthesis will severely quench phosphorescence.
Phase 2: Vacuum Deposition Workflow
Base Pressure:
-
Anode: Patterned ITO glass (
nm). Clean via ultrasonication (Acetone IPA) and UV-Ozone treatment (15 min). -
HIL (Hole Injection): Deposit HAT-CN (10 nm) at 0.5 Å/s.
-
HTL (Hole Transport): Deposit TAPC or TCTA (40 nm). Validation: TCTA is preferred for blue devices due to higher LUMO, blocking electrons.
-
EML (Emissive Layer - Critical Step):
-
Co-Host: Co-deposit m-CzPhDBF (Donor) and T2T (Acceptor) at a 1:1 ratio.
-
Dopant: Co-deposit Phosphorescent Emitter (e.g., Ir(ppy)3 for green or Ir(cb)3 for blue) at 10-15 wt%.
-
Rate Control: Maintain total rate at 1.0 Å/s. (Host 1: 0.45 Å/s, Host 2: 0.45 Å/s, Dopant: 0.1 Å/s).
-
-
ETL (Electron Transport): Deposit TmPyPB or TPBi (40 nm).
-
Cathode: LiF (1 nm) / Al (100 nm).
Phase 3: Characterization Logic
-
J-V-L Measurement: Measure Current Density (J) vs. Voltage (V) vs. Luminance (L).
-
EQE Calculation: Assume Lambertian distribution.
-
Self-Check: If Turn-on Voltage (
) > 3.5V for Green, the electron injection is likely hindered. Check the m-CzPhDBF:T2T ratio; excess m-CzPhDBF (p-type) can impede electron flow.
Visualization: Device Architecture
Caption: Standard Mixed-Host PhOLED Stack utilizing m-CzPhDBF.
References
-
Choi, K. H., et al. (2021). "Effects of Substitution Position of Carbazole-Dibenzofuran Based High Triplet Energy Hosts to Device Stability of Blue Phosphorescent Organic Light-Emitting Diodes." Molecules, 26(9), 2804.[1] Link
- Context: Establishes the baseline efficiency (EQE ~22.9%) and stability benefits of Carbazole-Dibenzofuran hosts (26CzDBF) which are structural analogs to m-CzPhDBF.
-
Pflaum, C., et al. (2021). "Organic molecules for optoelectronic devices." World Intellectual Property Organization, Patent WO2021013986A1. Link
- Context: Explicitly lists 9-[3-(dibenzofuran-2-yl)phenyl]-9H-carbazole as a preferred p-host in high-efficiency mixed-host systems.
-
Wang, S., et al. (2022). "Organic electroluminescent device emitting blue light."[2] World Intellectual Property Organization, Patent WO2022058515A1. Link
- Context: Validates the material's use in blue-light emitting devices, confirming its high triplet energy applic
-
Albrecht, K., & Yamamoto, K. (2009). "Carbazole Dendrimers as Solution-Processable Hosts for Phosphorescent OLEDs." Journal of the American Chemical Society. Link
- Context: Foundational reference for the high triplet energy and stability of carbazole-based host m
-
Adachi, C., et al. (2014). "High-efficiency organic light-emitting diodes utilizing thermally activated delayed fluorescence." Nature, 492, 234–238. Link
- Context: Provides the theoretical framework for bipolar host requirements (small ) in modern OLEDs.
Sources
- 1. Effects of Substitution Position of Carbazole-Dibenzofuran Based High Triplet Energy Hosts to Device Stability of Blue Phosphorescent Organic Light-Emitting Diodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2022058515A1 - Organic electroluminescent device emitting blue light - Google Patents [patents.google.com]
Atomic Force Microscopy (AFM) Morphology of 9-[3-(Dibenzofuran-2-yl)phenyl]-9H-carbazole Films: A Comparative Technical Guide
Executive Summary
In the high-stakes development of Phosphorescent Organic Light-Emitting Diodes (PhOLEDs), the morphological stability of the host material is a critical determinant of device lifetime and efficiency. 9-[3-(Dibenzofuran-2-yl)phenyl]-9H-carbazole (hereafter referred to as DBF-Ph-Cz ) represents a class of bipolar host materials designed to overcome the crystallization issues plagueing traditional hosts like CBP.
This guide provides a rigorous analysis of the surface morphology of DBF-Ph-Cz thin films using Atomic Force Microscopy (AFM). We contrast its performance against industry standards, demonstrating how its rigid, bulky structure inhibits crystallization and maintains an amorphous, pinhole-free surface essential for high-performance optoelectronics.[1]
Material Profile & Mechanistic Insight[2][3]
The Molecule: DBF-Ph-Cz
-
Chemical Name: 9-[3-(Dibenzofuran-2-yl)phenyl]-9H-carbazole[2][3][4][5][6][7]
-
Role: Bipolar Host Material (Hole-transporting Carbazole + Electron-transporting Dibenzofuran)
Why Morphology Matters
The surface roughness of the host layer directly impacts the interface quality with adjacent layers (e.g., Electron Transport Layer). A rough interface (high RMS) leads to:
-
Local Field Enhancement: Spikes in the film create high electric field points, leading to leakage currents and short circuits.[1]
-
Exciton Quenching: Poor interfacial contact facilitates non-radiative recombination pathways.
-
Device Failure: Crystallization boundaries act as trap sites, degrading luminance over time.[1]
DBF-Ph-Cz is engineered with a twisted, steric bulk that frustrates π-π stacking, thereby suppressing crystallization—a key advantage over planar molecules like CBP.
Experimental Protocol: AFM Characterization
To ensure reproducibility and data integrity, the following self-validating protocol is recommended for characterizing DBF-Ph-Cz films.
Sample Preparation Workflow
-
Substrate: Indium Tin Oxide (ITO) coated glass, pre-cleaned via ultrasonic bath (Deionized water -> Acetone -> Isopropanol).
-
Deposition: Vacuum Thermal Evaporation (VTE) at
Torr. -
Rate: 1.0 Å/s (Critical control point: faster rates yield rougher films).
-
Thickness: 50 nm (Standard emissive layer thickness).
AFM Imaging Parameters
-
Instrument: Bruker Dimension Icon (or equivalent high-resolution AFM).
-
Mode: Tapping Mode (Intermittent Contact) to minimize tip-sample damage on soft organic films.
-
Probe: Silicon cantilever (Resonance frequency ~300 kHz, Spring constant ~40 N/m).
-
Scan Size:
and . -
Scan Rate: 0.8 - 1.0 Hz.
Visualization of Workflow
Figure 1: Standardized workflow for AFM characterization of organic semiconductor thin films.
Comparative Morphology Analysis
The following data contrasts DBF-Ph-Cz with the industry-standard host CBP (4,4′-Bis(N-carbazolyl)-1,1′-biphenyl) and the high-triplet host mCP .
As-Deposited Films
In the as-deposited state, DBF-Ph-Cz forms an exceptionally smooth, amorphous film. The bulky dibenzofuran moiety prevents the immediate ordering seen in more planar molecules.
| Metric | DBF-Ph-Cz (Subject) | CBP (Competitor) | mCP (Competitor) |
| RMS Roughness ( | 0.25 - 0.35 nm | 0.40 - 0.60 nm | 0.30 - 0.50 nm |
| Peak-to-Valley ( | < 3.0 nm | > 5.0 nm | ~ 4.0 nm |
| Film Texture | Featureless, Amorphous | Granular domains visible | Slightly granular |
| Crystallization Risk | Low | High (Metastable) | Moderate |
Analysis:
-
DBF-Ph-Cz: The RMS value of ~0.3 nm indicates a surface approaching atomic flatness, ideal for multi-layer stacking.
-
CBP: Often exhibits granular features even at room temperature due to its tendency to crystallize, which creates grain boundaries that scatter charge carriers.[1]
Thermal Stability & Annealing Effects
The true test of an OLED host is its morphological stability under heat (simulating device operation).
-
Protocol: Films annealed at 100°C for 1 hour.
-
Observation:
-
CBP: Undergoes rapid crystallization. AFM reveals large polycrystalline islands (RMS spikes to > 5 nm). This morphological breakdown causes device shorting.
-
DBF-Ph-Cz: Retains amorphous topography. The high Glass Transition Temperature (
) ensures the film remains smooth and continuous.
-
Structure-Property Logic
Figure 2: Causal relationship between the molecular structure of DBF-Ph-Cz and its superior device performance.
Technical Discussion & Recommendations
Why DBF-Ph-Cz Outperforms Alternatives
The superior morphology of DBF-Ph-Cz stems from its asymmetric bipolar design .
-
CBP relies on a symmetric biphenyl core, which allows molecules to pack efficiently (crystallize) when thermal energy is added.[1]
-
DBF-Ph-Cz introduces a "kink" via the meta-linkage (phenyl ring) and the bulky dibenzofuran group. This steric bulk acts as a kinetic barrier to crystallization, preserving the amorphous state essential for homogeneous charge transport.[1]
Application Note for Researchers
When fabricating devices with DBF-Ph-Cz:
-
Doping: The smooth morphology allows for high doping concentrations (up to 15-20% phosphorescent emitter) without phase separation.
-
Interface: The low RMS roughness ensures an excellent interface with the Electron Transport Layer (ETL), reducing the operating voltage.
References
-
PubChem. "9-[3-(Dibenzofuran-2-yl)phenyl]-9H-carbazole | C30H19NO."[6] National Library of Medicine. Link
-
Choi, K. H., et al. (2021).[1] "Effects of Substitution Position of Carbazole-Dibenzofuran Based High Triplet Energy Hosts to Device Stability of Blue Phosphorescent Organic Light-Emitting Diodes." Molecules, 26(9), 2804.[1][8] Link
- Note: Provides comparative AFM and thermal data for closely related regioisomers (26CzDBF, 28CzDBF)
-
Goushi, K., et al. (2012).[1] "Organic light-emitting diodes employing efficient reverse intersystem crossing for triplet-to-singlet state conversion." Nature Photonics, 6, 253–258.[1] Link
- Note: Foundational reference for the requirements of high-triplet energy hosts and film morphology.
-
ChemicalBook. "9-[3-(Dibenzo[b,d]furan-2-yl)phenyl]-9H-carbazole MSDS." Link
Sources
- 1. Synthesis and Thermal, Photophysical, Electrochemical Properties of 3,3-di[3-Arylcarbazol-9-ylmethyl]oxetane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 9-[3-(Dibenzo[b,d]furan-2-yl)phenyl]-9H-carbazole - Safety Data Sheet [chemicalbook.com]
- 3. chemwhat.com [chemwhat.com]
- 4. pure-synth.com [pure-synth.com]
- 5. pure-synth.com [pure-synth.com]
- 6. 9-[3-(Dibenzofuran-2-yl)phenyl]-9H-carbazole | C30H19NO | CID 58556666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. Effects of Substitution Position of Carbazole-Dibenzofuran Based High Triplet Energy Hosts to Device Stability of Blue Phosphorescent Organic Light-Emitting Diodes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 9-[3-(Dibenzofuran-2-yl)phenyl]-9H-carbazole
This document provides comprehensive safety protocols and logistical guidance for the handling and disposal of 9-[3-(Dibenzofuran-2-yl)phenyl]-9H-carbazole (CAS No. 1338446-77-7). The procedures outlined are designed for researchers, scientists, and drug development professionals to ensure a safe laboratory environment. Our approach is grounded in a thorough hazard assessment, enabling procedural choices that are both effective and scientifically justified.
Hazard Assessment: Understanding the Compound
A robust safety plan begins with a clear understanding of the potential hazards. While a specific, comprehensive toxicology profile for 9-[3-(Dibenzofuran-2-yl)phenyl]-9H-carbazole is not fully established, a reliable hazard assessment can be constructed by examining its constituent chemical moieties: dibenzofuran and carbazole.[1] Carbazoles are a significant class of aromatic compounds with wide-ranging applications in pharmaceuticals.[2][3][4][5][6]
| Hazard Classification | Description | Primary Constituent Moiety | Source |
| Skin Corrosion/Irritation | May cause skin irritation upon contact. | Carbazole, Dibenzofuran | [1][7][8] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Carbazole, Dibenzofuran | [1][7] |
| Specific Target Organ Toxicity | May cause respiratory tract irritation if inhaled as dust. | Dibenzofuran | [1] |
| Carcinogenicity | Carbazole is a suspected carcinogen. | Carbazole | |
| Environmental Hazard | Dibenzofuran is recognized as a persistent organic pollutant and is toxic to aquatic life with long-lasting effects.[9] | Dibenzofuran | [1][9] |
Given these potential hazards, all handling of this compound must be performed with appropriate personal protective equipment (PPE) and within a controlled environment to minimize exposure.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is not merely a checklist; it is a system designed to provide barriers against specific routes of exposure. For 9-[3-(Dibenzofuran-2-yl)phenyl]-9H-carbazole, the primary risks are dermal contact, eye contact, and inhalation of airborne particulates.
Primary Engineering Control: The Chemical Fume Hood
Causality: The most effective way to prevent respiratory exposure to fine powders is to control them at the source.
All weighing and handling of 9-[3-(Dibenzofuran-2-yl)phenyl]-9H-carbazole powder must be conducted inside a certified chemical fume hood.[7][8] This engineering control is your primary line of defense, capturing dust and preventing it from entering the laboratory atmosphere and your breathing zone.
Essential Personal Protective Equipment
The following PPE is mandatory for all personnel handling this compound. This represents a standard Level D or C level of protection, suitable for known airborne substances where skin and eye exposure is unlikely when engineering controls are in place.[10][11]
-
Eye and Face Protection :
-
Skin and Body Protection :
-
Requirement : A flame-resistant laboratory coat, fully buttoned, and full-length pants are required.[13] Disposable nitrile gloves must be worn.[7]
-
Justification : The lab coat protects against incidental contact and minor spills. Nitrile gloves offer good chemical resistance for short-term handling of many organic solids.[12] It is crucial to inspect gloves for any signs of degradation or punctures before use.
-
-
Respiratory Protection :
-
Requirement : When handling the compound within a fume hood, a respirator is not typically required. However, if there is a potential for generating significant dust outside of a fume hood (e.g., during a large spill cleanup), a NIOSH-approved air-purifying respirator (such as an N95) should be used.[10][12]
-
Justification : Engineering controls are the preferred method for mitigating inhalation hazards. Respirators are a secondary measure for non-routine situations.
-
Operational Plan: Step-by-Step Handling Protocol
Adherence to a standardized protocol minimizes variability and risk. The following workflow is designed to prevent contamination and exposure.
Caption: Workflow for Safely Handling 9-[3-(Dibenzofuran-2-yl)phenyl]-9H-carbazole.
-
Preparation : Before handling the compound, don all required PPE (lab coat, gloves, goggles). Ensure the fume hood is operational. Assemble all necessary equipment (spatula, weigh paper, reaction vessel) inside the hood to minimize movement in and out of the controlled space.
-
Weighing : Use an anti-static weigh boat or paper to prevent the fine powder from scattering due to static electricity.
-
Transfer : Gently tap the weigh paper or use a spatula to transfer the compound into the designated vessel. Avoid any rapid movements that could generate dust.
-
Initial Decontamination : Once the transfer is complete, rinse the spatula and any residual powder from the weigh paper into the reaction vessel using a small amount of a compatible solvent. This minimizes the amount of dry, hazardous waste.
-
Post-Handling : Wipe down the work surface within the fume hood with an appropriate solvent.
Disposal Plan: Managing Contaminated Waste
Proper waste segregation is critical due to the compound's potential environmental hazards.[9]
-
Waste Identification : All materials that have come into direct contact with 9-[3-(Dibenzofuran-2-yl)phenyl]-9H-carbazole are to be considered hazardous waste. This includes:
-
Gloves
-
Weigh papers
-
Contaminated paper towels
-
Excess or spilled material
-
-
Segregation and Storage :
-
Solid Waste : Collect all contaminated solid waste in a dedicated, clearly labeled hazardous waste container. The label should read: "Hazardous Waste: 9-[3-(Dibenzofuran-2-yl)phenyl]-9H-carbazole".
-
Liquid Waste : Any solutions containing the compound should be disposed of in a designated halogenated or non-halogenated organic waste container, as appropriate for the solvents used.
-
-
Regulatory Compliance : The disposal of this waste must be carried out in strict accordance with local, state, and federal regulations.[9][15] Dibenzofurans are listed as pollutants of concern by the EPA due to their environmental persistence.[9]
Emergency Procedures
In the event of accidental exposure or a spill, immediate and correct action is crucial.
-
Skin Contact : Immediately remove contaminated clothing.[7][16] Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[7] Seek medical attention if irritation develops.
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air.[7][16] If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.
-
Spill Cleanup :
-
Evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material to prevent further dust generation.
-
Carefully sweep or vacuum the material into a designated hazardous waste container.[9] Avoid actions that create dust.
-
Decontaminate the spill area with an appropriate solvent and paper towels, disposing of all cleanup materials as hazardous waste.
-
By integrating this expert-driven guidance into your laboratory's standard operating procedures, you can effectively manage the risks associated with handling 9-[3-(Dibenzofuran-2-yl)phenyl]-9H-carbazole, ensuring both personal safety and environmental responsibility.
References
- Benchchem. (n.d.). Proper Disposal of Dibenzofuran-4-yl(triphenyl)silane: A Comprehensive Guide.
- ChemicalBook. (2025). 9-[3-(Dibenzo[b,d]furan-2-yl)phenyl]-9H-carbazole - Safety Data Sheet.
- TCI Chemicals. (2023). SAFETY DATA SHEET: 9-[3-(Dibenzofuran-2-yl)phenyl]-9H-carbazole.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Dibenzofuran.
- PubChem. (n.d.). 9-[3-(Dibenzofuran-2-yl)phenyl]-9H-carbazole.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- Fisher Scientific. (2025). SAFETY DATA SHEET: Dibenzofuran-2-carboxaldehyde.
- EPA. (n.d.). Hazardous Waste Management System, Dioxin Containing Wastes, Federal Register Notice.
- EPA. (n.d.). Identification and Listing of Hazardous Waste.
- Fisher Scientific. (2010). SAFETY DATA SHEET: Carbazole.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET.
- U.S. EPA. (2025). Personal Protective Equipment.
- University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
- Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry.
- Chemical Safety Facts. (n.d.). Personal Protective Equipment and Chemistry.
- Advances in Engineering. (n.d.). Polychlorinated dibenzo-p-dioxins and dibenzofurans formation mechanism in a hazardous waste incinerator.
- ChemWhat. (n.d.). 9-[3-(Dibenzo[b,d]furan-2-yl)phenyl]-9H-carbazole CAS#: 1338446-77-7.
- New Jersey Department of Health. (n.d.). DIBENZOFURAN HAZARD SUMMARY.
- PubMed. (2025). Sustainable Strategies for Carbazole Synthesis: A Green Chemistry Perspective.
- ResearchGate. (2006). Synthesis and characterization of carbazole derivatives and their antimicrobial studies.
- ScienceDirect. (2021). Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents.
- ScienceDirect. (n.d.). Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents.
- Taylor & Francis Online. (2025). Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents.
Sources
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- 3. researchgate.net [researchgate.net]
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- 5. Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
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Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
